molecular formula C5H9FO B2702511 3-Methylbutanoyl fluoride CAS No. 352-66-9

3-Methylbutanoyl fluoride

Cat. No.: B2702511
CAS No.: 352-66-9
M. Wt: 104.124
InChI Key: KVFKXDPQHYKWAD-UHFFFAOYSA-N
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Description

3-Methylbutanoyl fluoride is an organic compound with the molecular formula C5H9FO. It is a derivative of butanoic acid, where the hydroxyl group is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutanoyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-methylbutanoic acid with a fluorinating agent such as thionyl fluoride (SOF2) or sulfur tetrafluoride (SF4). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable fluorination techniques. For example, the use of tetra-n-butylammonium fluoride (TBAF) as a fluorinating agent has been explored for the preparation of alkyl fluorides . This method offers a more controlled and efficient production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutanoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methylbutanoic acid and hydrogen fluoride.

    Reduction: It can be reduced to 3-methylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols under basic conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Corresponding amides or esters.

    Hydrolysis: 3-Methylbutanoic acid and hydrogen fluoride.

    Reduction: 3-Methylbutanol.

Scientific Research Applications

3-Methylbutanoyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: The parent compound from which 3-methylbutanoyl fluoride is derived.

    3-Methylbutanol: The reduced form of this compound.

    3-Methylbutanoyl chloride: Another acylating agent with similar reactivity but different leaving group properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Properties

IUPAC Name

3-methylbutanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFKXDPQHYKWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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